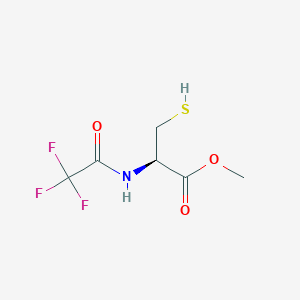

N-Trifluoroacetyl-L-cysteine methyl ester

Vue d'ensemble

Description

Synthesis Analysis

N-Trifluoroacetyl-L-cysteine methyl ester and similar derivatives are synthesized through various chemical reactions, focusing on esterification and protection-deprotection strategies. The synthesis involves the condensation of protected amino acids with esters under controlled conditions to yield the desired product with high specificity and yield. For example, the synthesis of N-trifluoroacetyl derivatives of amino acids using sulfonated polystyrene resin as a catalyst has been reported, demonstrating improved yields of the derivatives (Saroff & Karmen, 1960).

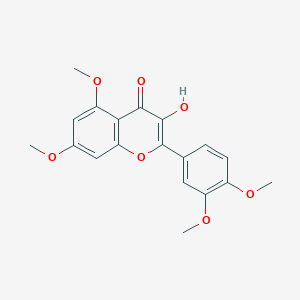

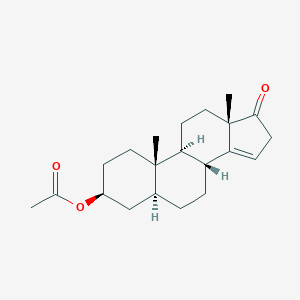

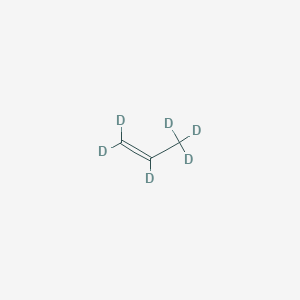

Molecular Structure Analysis

The molecular structure of this compound is characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These methods provide insights into the arrangement of atoms within the molecule and the presence of specific functional groups, essential for understanding its chemical behavior and reactivity.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, reflecting its reactivity and functional group chemistry. It participates in cycloaddition reactions, showcasing its reactivity with different nucleophiles and electrophiles under suitable conditions (Osipov, Kolomiets, & Fokin, 1988). These reactions are pivotal in synthesizing more complex molecules and understanding the compound's chemical properties.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its use in chromatographic separation techniques and as a stationary phase in gas chromatography for the enantiomeric separation of amino acids (Parr & Howard, 1972).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity towards various reagents, are key to its applications in synthesis and analytical chemistry. Its reactivity with xenon difluoride, leading to the fluorination of sulfur-containing amino acids, highlights its potential as a versatile reagent in organic synthesis (Huang et al., 1990).

Applications De Recherche Scientifique

Fluorination of sulfur-containing amino acids :

- Huang et al. (1990) described the reaction of xenon difluoride with derivatives of cysteine, including S-methyl-N-trifluoroacetyl-L-cysteine methyl ester. The study investigated the fluorinated products and their properties, which are identified by nuclear magnetic resonance spectroscopy (Huang et al., 1990).

Probing receptor topologies :

- Villeneuve et al. (1993) discussed the synthesis and resolution of erythro and threo N-Acetyl-S-p-methylbenzyl-β-phenyl-DL-cysteine methyl esters into their N-trifluoroacetyl derivatives. This research highlights the potential of these compounds in probing the opiate receptor site (Villeneuve et al., 1993).

Preparation of γ-glutamyl dipeptides :

- Carson and Wong (1974) discussed the preparation of γ-L-Glutamyl dipeptides of sulfur-containing amino-acids, including S-methyl-N-trifluoroacetyl-L-cysteine methyl ester. These compounds were prepared by condensing specific dipeptide diethyl esters (Carson & Wong, 1974).

Trifluoroacetylation of amino acid and dipeptide esters :

- Tesch and Schulz (1981) used N-Trifluoroacetyl-Polyamid 66 for the trifluoroacetylation of amino acid and dipeptide esters, discussing the advantages and limitations of this polymeric reagent compared with low molecular trifluoroacetylating reagents. The method could convert a mixture of amino acid methyl esters to N-trifluoroacetyl derivatives (Tesch & Schulz, 1981).

Study of adsorption of sulfur-containing amino acids :

- Gavrilova et al. (1986) carried out a gas chromatographic-mass spectrometric study of the trifluoroacetyl-methyl esters of sulfur- and hydroxyl-containing amino acids, including cysteine, using graphitized thermal carbon black as the adsorbent. The study determined the Henry's constants and initial differential adsorption heats of these amino acid derivatives on the surface (Gavrilova et al., 1986).

Quantitation of alkylated amino acids in hemoglobin :

- Bailey et al. (1980) developed a method using gas chromatography-chemical ionization mass spectrometry for the determination of S-methyl-L-cysteine in rat and human hemoglobin, utilizing the enantiomers of S-methyl-cysteine as their N-trifluoroacetyl n-butyl ester derivatives. This study highlights the sensitivity and specificity of the method in detecting these compounds in biological samples (Bailey et al., 1980).

Propriétés

IUPAC Name |

methyl (2R)-3-sulfanyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO3S/c1-13-4(11)3(2-14)10-5(12)6(7,8)9/h3,14H,2H2,1H3,(H,10,12)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGSQMAKRLENER-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CS)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)